![molecular formula C14H10O2 B3327412 1,4-Di(2-furyl)benzene CAS No. 34121-64-7](/img/structure/B3327412.png)
1,4-Di(2-furyl)benzene
Overview
Description
“1,4-Di(2-furyl)benzene” likely refers to a compound that contains a benzene ring with two furyl groups attached at the 1 and 4 positions . Furyl groups are aromatic rings containing a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “1,4-Di(2-furyl)benzene” were not found, similar compounds are often synthesized through condensation reactions . For instance, furan platform chemicals can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “1,4-Di(2-furyl)benzene” would likely consist of a benzene ring with two furyl groups attached at the 1 and 4 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzene and its derivatives, including those with furyl groups, typically undergo electrophilic substitution reactions . These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Di(2-furyl)benzene” would likely be similar to those of benzene and furan. Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . 1,4-Di(furan-2-yl)benzene, as a furan derivative, can be used in the manufacture of these chemicals .
Synthesis of Chiral Furans
Furan derivatives, including 1,4-Di(furan-2-yl)benzene, can be used in the synthesis of chiral furans . These compounds have a variety of applications in different fields, including pharmaceuticals and materials science .
Vibrational Characterization
1,4-Di(furan-2-yl)benzene can be used in vibrational characterization studies . These studies use spectroscopic techniques like FT-IR, FT-Raman, UV–VIS, and NMR for structural elucidation of compounds .
4. Bitter Taste Compounds in Roasted Coffee 1,4-Di(furan-2-yl)benzene derivatives have been identified as a novel class of bitter taste compounds in roasted coffee . These compounds contribute to the unique flavor profile of coffee .
Organic Solar Cells
1,4-Di(furan-2-yl)benzene can be used in the manufacture of organic solar cells . Specifically, it can be used in the synthesis of conjugated polymers for these cells .
Sustainable Chemistry
Furan derivatives, including 1,4-Di(furan-2-yl)benzene, have applications in sustainable chemistry . They can be used in the development of bio-based materials, offering an alternative to traditional petroleum-based materials .
Mechanism of Action
Target of Action
1,4-Di(furan-2-yl)benzene, also known as 1,4-Di(2-furyl)benzene, is a compound that has been studied for its potential antimicrobial properties . . Furan derivatives, in general, have been noted for their wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the properties of furan derivatives, such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment, make them promising alternative building units in the synthesis of conjugated polymers .
Safety and Hazards
properties
IUPAC Name |
2-[4-(furan-2-yl)phenyl]furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAPMXGCDWZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(furan-2-yl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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